molecular formula C13H13N3O4 B2410921 N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 848728-38-1

N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2410921
CAS No.: 848728-38-1
M. Wt: 275.264
InChI Key: KDXIXSDNHSWOQL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxamide group attached to the third position of the ring. The 2,4-dimethoxyphenyl group attached to the nitrogen atom further enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-19-8-3-4-9(11(7-8)20-2)14-13(18)10-5-6-12(17)16-15-10/h3-7H,1-2H3,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXIXSDNHSWOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NNC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-throughput screening and automated synthesis techniques.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the switch region of the enzyme, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The compound’s ability to interfere with cellular pathways also makes it a potential candidate for anticancer research, where it may inhibit the proliferation of cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.

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